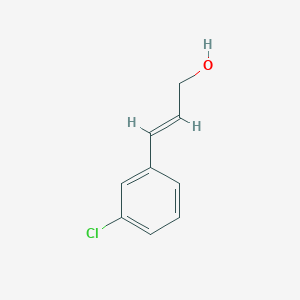

(E)-3-(3-chlorophenyl)prop-2-en-1-ol

Description

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYJSAYZXQXSD-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Allylic Alcohol Derivatives

Physicochemical and Functional Differences

- Lipophilicity: Fluorine and trifluoromethyl groups increase lipophilicity (logP) compared to chlorine, impacting membrane permeability in biological systems .

- Crystallinity: Derivatives like 9d form white solids, suggesting higher crystallinity due to propargyloxy substitution , whereas the trifluoromethyl analogue Vb is a liquid, likely due to reduced intermolecular forces .

Preparation Methods

Reaction Mechanism and Optimization

The palladium(II)-mediated allylic C–H oxidation represents a direct and atom-economical route to synthesize (E)-3-(3-chlorophenyl)prop-2-en-1-ol. Adapted from a protocol for analogous trifluoromethyl-substituted allylic alcohols, this method employs palladium(II) trifluoroacetate (Pd(TFA)₂) as the catalyst, benzoquinone (BQ) as the oxidant, and dimethyl sulfoxide (DMSO) as the solvent under aerobic conditions.

- Substrate Preparation : 3-(3-Chlorophenyl)propene (0.2 mmol) is combined with Pd(TFA)₂ (10 mol%), BQ (1 equiv), and water (2 mmol) in DMSO (1 mL).

- Reaction Conditions : The mixture is stirred at room temperature for 39 hours under air.

- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate = 5:1).

Key Findings:

Spectroscopic Validation

The product’s structure is confirmed through:

- ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, J = 8.0 Hz, 2H, Ar–H), 7.47 (d, J = 8.0 Hz, 2H, Ar–H), 6.66 (d, J = 16.0 Hz, 1H, CH=), 6.46 (dt, J = 16.0, 4.4 Hz, 1H, CH–OH), 4.37 (d, J = 4.4 Hz, 2H, CH₂OH).

- IR (KBr) : Peaks at 3342 cm⁻¹ (O–H stretch) and 1614 cm⁻¹ (C=C stretch).

- MS (ESI-TOF) : [M−H₂O+H]⁺ observed at m/z 184.97 (calc. 185.06).

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Scalability and Industrial Relevance

The Pd-catalyzed method is highly scalable, as demonstrated by gram-scale syntheses of related compounds. Key considerations include:

- Catalyst Cost : Pd(TFA)₂ is expensive but recyclable.

- Solvent Choice : DMSO enables high solubility but complicates waste management.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3-chlorophenyl)prop-2-en-1-ol, and how can reaction yields be improved?

The synthesis of this compound can be achieved via diacetoxylation of alkenes using hypervalent iodine reagents, as outlined in established protocols for analogous chlorophenyl derivatives . Key variables affecting yield include solvent polarity, temperature (typically 0–25°C), and stoichiometric ratios of iodine reagents. For example, optimizing the catalyst-to-substrate ratio (e.g., 1.2:1) and using anhydrous conditions can reduce side reactions. Recrystallization from ethanol/water mixtures (80:20 v/v) has been shown to improve purity and yield (up to 75–78% for structurally similar compounds) .

Q. How can spectroscopic and crystallographic methods confirm the stereochemistry and purity of this compound?

- NMR Spectroscopy : The (E)-configuration is confirmed by coupling constants () between the α- and β-vinylic protons. The hydroxyl proton signal typically appears as a broad singlet at δ 1.8–2.2 ppm in CDCl₃ .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry unambiguously. SHELXL refinement (using SHELX-2018/3) with high-resolution data () and anisotropic displacement parameters ensures structural accuracy. Hydrogen-bonding networks observed in the crystal lattice (e.g., O–H···O interactions) further validate molecular geometry .

Q. What functional group transformations are feasible for this compound, and how do they impact reactivity?

The hydroxyl and chlorophenyl groups enable diverse transformations:

- Oxidation : MnO₂ or PCC in dichloromethane converts the alcohol to the corresponding α,β-unsaturated aldehyde.

- Esterification : Acetylation with acetic anhydride/pyridine yields (E)-3-(3-chlorophenyl)prop-2-en-1-yl acetate, enhancing lipophilicity for biological assays .

- Nucleophilic Substitution : The chloro substituent can undergo Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound inform supramolecular assembly design?

Graph set analysis (e.g., Etter’s rules) of hydrogen-bonding motifs reveals dominant and patterns in the crystal lattice, driven by O–H···O and C–H···Cl interactions. These patterns guide the design of co-crystals with complementary hydrogen-bond acceptors (e.g., pyridines or carbonyl-containing molecules) for tailored material properties .

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations highlight the role of the chlorophenyl group in π-π stacking with aromatic residues (e.g., Tyr, Phe) and the hydroxyl group in hydrogen bonding with catalytic sites (e.g., serine hydrolases). Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. How can conflicting data on reaction outcomes (e.g., isomerization or byproduct formation) be resolved?

- Isomerization : Monitor reaction progress via inline FTIR to detect intermediate enol ethers. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate (E)/(Z) isomers if photochemical isomerization occurs .

- Byproduct Mitigation : Kinetic studies (e.g., variable-time quenching) identify competing pathways. For example, over-oxidation to ketones can be suppressed by replacing MnO₂ with TEMPO/NaClO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.